molecular formula C18H18FN5O2 B1396400 ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1306753-76-3

ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B1396400
M. Wt: 355.4 g/mol
InChI Key: BAPNINMSGHVYCG-MDZDMXLPSA-N
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Description

“Ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C18H18FN5O2 . It has a molecular weight of 355.37 .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group attached to a carboxylate group, which is part of a larger pyrazolo[5,1-c][1,2,4]triazine ring system. This ring system also contains a 4-fluorophenyl group and a vinyl group with a dimethylamino substituent .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 355.37 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Reaction Mechanisms and Product Formation : A study by Ledenyova et al. (2018) explored the reaction mechanisms of similar compounds, highlighting the ANRORC rearrangement and N-formylation processes. This research adds valuable insight into the chemical behavior of such compounds (Ledenyova et al., 2018).

  • Regioselective and Regiospecific Reactions : Research by Didenko et al. (2010) examined the selectivity of reactions involving similar compounds with hydrazine. The study provides important data on the regiospecific formation of pyridone cycles and regioselective cyclization (Didenko et al., 2010).

  • Synthesis of New Derivatives : Mawlood et al. (2020) conducted research on the synthesis of new pyrido and triazin derivatives from similar compounds. This research contributes to the development of novel chemical entities (Mawlood et al., 2020).

  • Halo-Substituted Derivatives : Ivanov et al. (2017) investigated the synthesis of halo-substituted derivatives, presenting a novel method and exploring the reactivity of these compounds (Ivanov et al., 2017).

  • Stability and Reactivity Studies : Another study by Ivanov et al. (2018) looked into the stability and reactivity of related compounds, providing insights into the behavior of the pyrazolo[5,1-c][1,2,4]triazine system (Ivanov et al., 2018).

  • Synthesis of New Compounds Incorporating a Thiophene Moiety : Research by Mabkhot et al. (2016) on synthesizing new compounds with a thiophene moiety, using related chemical structures, adds to the understanding of the diverse applications of these compounds (Mabkhot et al., 2016).

properties

IUPAC Name

ethyl 4-[(E)-2-(dimethylamino)ethenyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-4-26-18(25)16-15(9-10-23(2)3)24-17(22-21-16)14(11-20-24)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPNINMSGHVYCG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)F)N=N1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
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ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

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